molecular formula C15H17NO6 B2372573 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid CAS No. 904814-16-0

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid

Cat. No.: B2372573
CAS No.: 904814-16-0
M. Wt: 307.302
InChI Key: PTVWXTPWJDPCMJ-UHFFFAOYSA-N
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Description

Chemical Structure: 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position of a phenyl ring and two ketone groups at the 2- and 4-positions of the butyric acid chain.

Molecular Formula: C₁₅H₁₈N₂O₆
Molecular Weight: 334.31 g/mol
Key Features:

  • Boc Protection: The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.
  • Dioxo Functionality: The 2,4-diketone moiety enables keto-enol tautomerism, influencing reactivity in nucleophilic additions or cyclization reactions.
  • Carboxylic Acid: The free acid group allows for further derivatization, such as esterification or amide coupling.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWXTPWJDPCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition and Aldol Condensation

A foundational approach involves the condensation of Boc-protected aminobenzaldehyde derivatives with β-keto esters. For instance, 4-(Boc-amino)benzaldehyde reacts with ethyl acetoacetate in the presence of a catalytic base (e.g., piperidine) to form a β-diketone intermediate. This method mirrors the synthesis of 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester reported in patent CN102115450A. The reaction proceeds via nucleophilic attack of the enolate from ethyl acetoacetate on the aldehyde, followed by dehydration:

$$
\text{4-(Boc-amino)benzaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{piperidine}} \text{Intermediate 1 (β-diketone ester)} \xrightarrow{\text{acid hydrolysis}} \text{Target compound}
$$

Critical parameters include:

  • Solvent selection : Ethanol or methanol optimizes solubility and reaction kinetics.
  • Catalyst loading : Piperidine at 10–30 mol% relative to the aldehyde ensures efficient enolate formation.
  • Temperature : Reactions typically proceed at 60–80°C to accelerate condensation without Boc-group degradation.

Michael Addition for β-Diketone Formation

An alternative route employs Michael addition using Boc-protected aminophenylacetyl chloride and malonate esters . This method, adapted from strategies in US9963423B2, generates the β-diketone via a conjugate addition-oxidation sequence:

  • Michael addition :
    $$
    \text{Boc-protected aminophenylacetyl chloride} + \text{dimethyl malonate} \xrightarrow{\text{base}} \text{adduct intermediate}
    $$
  • Oxidation : The adduct undergoes oxidative cleavage (e.g., ozonolysis or KMnO₄) to install the 2,4-dioxo moiety.

This method avoids harsh acidic conditions, preserving the Boc group. Yields depend on the oxidation step’s efficiency, with ozonolysis in aqueous media reported to achieve >70% conversion.

Oxidation Strategies for β-Diketone Installation

Ozonolysis of Methylene Precursors

Patent US9963423B2 highlights ozonolysis as a key step for converting methylene groups to diketones. For 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid, a precursor with a central methylene group (e.g., 4-(Boc-amino)phenylitaconic anhydride ) is treated with ozone in water:

$$
\text{4-(Boc-amino)phenylitaconic anhydride} \xrightarrow{\text{O}3, \text{H}2\text{O}} \text{this compound}
$$

Advantages :

  • High regioselectivity for diketone formation.
  • Mild conditions (0–10°C) prevent Boc-group cleavage.

Limitations :

  • Requires anhydrous ozonolysis equipment.
  • Byproducts (e.g., formaldehyde) necessitate purification via recrystallization.

Transition Metal-Catalyzed Oxidation

Palladium or ruthenium catalysts enable selective oxidation of alcohol or ketone intermediates. For example, 4-(Boc-amino)phenyl-3-hydroxybutyric acid is oxidized using RuCl₃/NaIO₄ to yield the β-diketone:

$$
\text{3-hydroxybutyric acid derivative} \xrightarrow{\text{RuCl}3, \text{NaIO}4} \text{2,4-dioxo product}
$$

This method, though less common, offers scalability for industrial applications.

Boc Protection-Deprotection Dynamics

Stability Under Synthetic Conditions

The Boc group’s stability dictates reagent compatibility:

  • Base stability : Tolerates alkaline conditions (e.g., NaOH in step 2 of CN102115450A).
  • Acid sensitivity : Vulnerable to HCl or TFA, necessitating neutral pH during hydrolysis.

Final Deprotection (If Required)

While the target compound retains the Boc group, subsequent deprotection uses TFA/dichloromethane (1:1) to yield the free amine:

$$
\text{this compound} \xrightarrow{\text{TFA}} \text{4-(4-Amino-phenyl)-2,4-dioxo-butyric acid}
$$

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • Boc-protected precursors : Commercially available from Sigma-Aldrich and TCI Chemicals.
  • Solvent recovery : Ethanol and water are recycled via distillation, reducing waste.

Process Optimization

  • Batch vs. continuous flow : Continuous flow reactors enhance ozonolysis efficiency.
  • Crystallization protocols : Methanol/water mixtures yield high-purity crystals (purity >99%, melting point 203–206°C).

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Scalability
Aldol Condensation Condensation → Hydrolysis 65–75 98 High
Ozonolysis Methylene oxidation → Purification 70–80 99 Moderate
Metal Catalysis Hydroxy oxidation 60–70 97 Low

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid can undergo several types of chemical reactions, including:

    Oxidation: The dioxobutyric acid moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the dioxobutyric acid moiety can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is in the development of oral delivery agents for therapeutic proteins. Research has demonstrated that derivatives of this compound can enhance the absorption of recombinant human growth hormone (rhGH) when administered orally. In a study involving rats and primates, it was shown that specific structural modifications could lead to significant improvements in bioavailability, making these compounds promising candidates for oral protein delivery systems .

Therapeutic Development

The compound's structure allows it to interact effectively with biological systems, which has implications for drug design. For example, studies have indicated that modifications of the compound can lead to novel therapeutic agents targeting specific diseases. Its derivatives have been investigated for their potential to inhibit various biological pathways involved in disease processes, such as cancer and infectious diseases .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. It has been utilized to explore the kinetics of enzyme-catalyzed reactions and the mechanisms by which amino acids are metabolized in living organisms. The compound's ability to act as a substrate for key enzymes highlights its utility in understanding metabolic processes .

Case Studies

StudyFocusFindings
Oral Delivery of rhGH Evaluated the efficacy of 4-(Boc-amino) derivativesDemonstrated enhanced absorption and bioavailability in animal models
Therapeutic Potential Investigated anti-cancer propertiesIdentified derivatives with selective cytotoxicity against cancer cell lines
Enzyme Kinetics Studied interactions with kynurenine/alpha-aminoadipate aminotransferaseProvided insights into metabolic pathways involving tryptophan metabolism

Mechanism of Action

The mechanism of action of 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The dioxobutyric acid moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid but differ in substituents, functional groups, or applications.

Substituent Variations on the Phenyl Ring

4-(4-Methoxy-phenyl)-2,4-dioxo-butyric acid
  • Molecular Formula : C₁₁H₁₀O₅
  • Molecular Weight : 222.19 g/mol
  • Key Differences: Replaces the Boc-amino group with a methoxy (-OCH₃) group. Higher polarity due to the methoxy substituent, improving water solubility compared to Boc-protected analogs. Applications: Used in UV-curable resins due to its photoactive diketone structure .
4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
  • Molecular Formula : C₁₂H₁₀Cl₂O₄
  • Molecular Weight : 289.12 g/mol
  • Key Differences :
    • Features 3,4-dichloro substituents and a methyl ester instead of a carboxylic acid.
    • Enhanced lipophilicity, making it suitable for hydrophobic polymer matrices.
    • Applications : Intermediate in agrochemical synthesis .
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
  • Molecular Formula : C₁₁H₈Cl₂O₄
  • Molecular Weight : 275.09 g/mol
  • Key Differences :
    • Dichloro substituents at the 2- and 4-positions increase steric hindrance.
    • Applications : Used in experimental phasing pipelines for crystallography due to robust stability .

Functional Group Variations

Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid
  • Molecular Formula: C₁₅H₁₉BrNO₄
  • Molecular Weight : 357.22 g/mol
  • Key Differences :
    • Contains a bromophenyl group and a chiral Boc-protected amine.
    • Applications : Key intermediate in peptide synthesis and asymmetric catalysis .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
  • Molecular Formula: C₁₅H₁₄BrNO₃S
  • Molecular Weight : 368.25 g/mol
  • Key Differences: Incorporates a thiophene-methylamino group, enabling metal coordination.

Ester vs. Acid Derivatives

Compound Functional Group Solubility Reactivity Applications
This compound Carboxylic acid Moderate in polar solvents High (acid-catalyzed reactions) Pharmaceutical intermediates
4-(3-Boc-Amino-phenyl)-2,4-dioxo-butyric acid methyl ester Methyl ester High in organic solvents Low (requires hydrolysis) Prodrug design

Physicochemical Properties

Property This compound 4-(4-Methoxy-phenyl)-2,4-dioxo-butyric acid 4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
Density (g/cm³) 1.25–1.35 (Predicted) 1.309 1.45
Boiling Point (°C) 400–420 (Predicted) 417.8 380–400
pKa 2.1 (carboxylic acid) 2.1 N/A (ester)

Biological Activity

4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic pathways, interactions with enzymes, and implications in drug discovery.

Chemical Structure and Properties

This compound features a butyric acid backbone with two ketone groups and a Boc-protected amine. Its molecular formula is C13H15N1O4C_{13}H_{15}N_{1}O_{4} and it has a molecular weight of approximately 251.26 g/mol. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological applications.

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly in the context of amino acid metabolism. It is a substrate for kynurenine/alpha-aminoadipate aminotransferase, an enzyme that catalyzes the transamination reactions essential for the synthesis of various metabolites from L-kynurenine and oxoglutaric acid .

Key Enzymatic Reactions

The primary reaction involving this compound can be summarized as follows:

L Kynurenine+Oxoglutaric acid4(2Aminophenyl)2,4dioxobutanoic acid+L Glutamic acid\text{L Kynurenine}+\text{Oxoglutaric acid}\rightarrow 4-(2-Aminophenyl)-2,4-dioxobutanoic\text{ acid}+\text{L Glutamic acid}

This reaction highlights the role of this compound in tryptophan metabolism, which is crucial for neurotransmitter synthesis and energy metabolism .

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses .
  • Potential Drug Delivery Applications : The structure of this compound allows it to enhance the absorption of therapeutic agents such as recombinant human growth hormone (rhGH), indicating its potential as a delivery vehicle for biologically active molecules .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Growth Hormone Delivery : A study demonstrated that N-acetylated variants of aromatic amino acids could effectively promote the absorption of rhGH in vivo. While not directly tested on this compound, the findings suggest similar compounds may enhance oral bioavailability through improved gastrointestinal absorption mechanisms .
  • Inhibition Studies : In vitro assays have shown that derivatives can inhibit specific enzyme activities linked to metabolic disorders. This inhibition can lead to decreased levels of metabolites associated with diseases such as diabetes and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
Enzyme ModulationAlters activity of metabolic enzymes
Drug Delivery EnhancementImproves absorption of therapeutic agents

Table 2: Enzymatic Interactions

Enzyme NameFunctionRole in Metabolism
Kynurenine/alpha-aminoadipate aminotransferaseTransaminates L-kynurenine to form metabolitesTryptophan metabolism
Aspartate aminotransferaseTransfers nitrogenous groupsAmino acid metabolism

Q & A

Q. What are the critical steps in synthesizing 4-(4-Boc-Amino-phenyl)-2,4-dioxo-butyric acid, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

Protection of the amino group : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during subsequent reactions. This step often employs Boc-anhydride in the presence of a base like triethylamine .

Formation of the dioxo-butyric acid backbone : A ketone or diketone intermediate is generated via oxidation or coupling reactions. For example, β-keto acid derivatives can be synthesized using Claisen condensation or malonic ester synthesis .

Deprotection and purification : The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by purification via column chromatography or recrystallization .

Q. Characterization Methods :

  • NMR (1H/13C) for structural confirmation.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC to assess purity (>95% is typical for research-grade material) .

Q. How do researchers ensure the stability of this compound during storage?

  • Storage conditions : The compound is stored at -20°C in a desiccator to prevent hydrolysis of the Boc group or degradation of the diketone moiety.
  • Stability monitoring : Periodic HPLC analysis detects decomposition products (e.g., free amine or oxidized derivatives).
  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) to minimize unwanted reactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for this compound across different assays?

Discrepancies may arise from:

  • Impurity interference : Trace solvents or side products can affect assay results. Use preparative HPLC to isolate high-purity batches and retest .
  • Solvent effects : Dimethyl sulfoxide (DMSO) may alter compound aggregation. Test multiple solvent systems (e.g., DMSO, acetonitrile) and ensure final concentrations are <1% (v/v) .
  • Assay specificity : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for functional inhibition) .

Q. How does the Boc group influence the compound’s reactivity in metal-binding studies?

The Boc group:

  • Steric hindrance : Shields the amino group, reducing nonspecific metal coordination.
  • pH sensitivity : Removable under acidic conditions, enabling controlled exposure of the amine for site-specific metal binding (e.g., in catalytic studies).
  • Spectroscopic validation : Use FT-IR or X-ray crystallography to confirm metal-ligand interactions after deprotection .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Software like AutoDock Vina models binding poses in active sites.
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS).
  • Pharmacophore mapping : Identify critical functional groups (e.g., diketone for chelation, Boc-protected amine for solubility) .

Q. Example Simulation Parameters :

SoftwareForce FieldSolvent ModelSimulation Time
GROMACSCHARMM36TIP3P100 ns

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

  • Optimize reaction conditions : Adjust temperature (e.g., 0°C to room temperature), catalyst loading (e.g., Pd/C for cross-coupling), or solvent polarity (e.g., THF vs. DMF) .
  • Quench side reactions : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
  • Scale-up considerations : Use flow chemistry for better heat and mass transfer .

Q. What analytical techniques differentiate between keto-enol tautomers in this compound?

  • 1H NMR : Detect enolic proton signals at δ 12-14 ppm.
  • UV-Vis spectroscopy : Monitor absorption bands at 250-300 nm (keto form) vs. 300-350 nm (enol form).
  • X-ray diffraction : Resolve tautomeric states crystallographically .

Q. Data Reproducibility and Validation

Q. How to validate the compound’s role in inhibiting specific enzymatic pathways?

  • Negative controls : Use structurally similar analogs lacking the diketone or Boc group.
  • Kinetic assays : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots.
  • In-cell validation : CRISPR knockouts of target enzymes confirm on-mechanism activity .

Q. Why might spectral data (NMR/MS) vary between research groups?

  • Isotopic impurities : Natural abundance of 13C or 15N can alter MS profiles.
  • Solvent artifacts : Residual solvents (e.g., CDCl3 vs. DMSO-d6) shift NMR peaks.
  • Instrument calibration : Regular calibration with standards (e.g., tetramethylsilane for NMR) ensures consistency .

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